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molecular formula C8H16FNO2S B8708730 N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

Cat. No. B8708730
M. Wt: 209.28 g/mol
InChI Key: RYHCBVBTWFVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957203B2

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)-1-(hydroxymethyl)cyclopropane-1-sulfonamide (8.66 g, 41.8 mmol) and CH2Cl2 (110 mL). The stirred solution was cooled to 0° C. and to the solution was added (diethylamino)sulfur trifluoride (11 mL, 84 mmol). The solution was allowed to warm to room temperature with stirring for 4 h. The solution was then slowly added to a stirred sat. aq. sodium bicarbonate (100 mL) and following the addition stirring was maintained for 18 h. The pH of the aqueous phase was adjusted to pH=4 using aq. HCl. The mixture was transferred to a separatory funnel and was twice extracted with CH2Cl2. The combined organics were washed with brine; dried over MgSO4; filtered; and then concentrated in vacuo to afford a brown solid residue. This material was subjected to SiO2 chromatography (hexanes:EtOAc, 90:10 to 40:60) to afford N-(tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide as a colorless, crystalline solid (5.66 g, 65%). 1H NMR (400 MHz, CDCl3) δ 4.73 (s, 1H), 4.60 (s, 1H), 4.22 (br. s., 1H), 1.59-1.53 (m, 2H), 1.37 (s, 9H), 1.12-1.07 (m, 2H).
Name
N-(tert-butyl)-1-(hydroxymethyl)cyclopropane-1-sulfonamide
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1([CH2:12]O)[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(S(F)(F)[F:20])CC)C.C(=O)(O)[O-].[Na+].Cl>CCOC(C)=O.C(Cl)Cl>[C:1]([NH:5][S:6]([C:9]1([CH2:12][F:20])[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
N-(tert-butyl)-1-(hydroxymethyl)cyclopropane-1-sulfonamide
Quantity
8.66 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)CO
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
was twice extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
and then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid residue

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)CF
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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